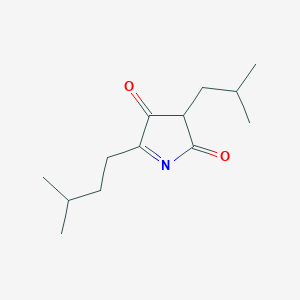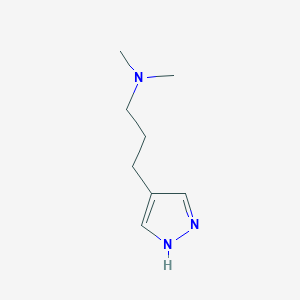
3-Isobutyl-5-isopentyl-2H-pyrrole-2,4(3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isobutyl-5-isopentyl-2H-pyrrole-2,4(3H)-dione is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutyl-5-isopentyl-2H-pyrrole-2,4(3H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires a starting material containing the necessary carbon skeleton, which undergoes cyclization to form the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
3-Isobutyl-5-isopentyl-2H-pyrrole-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: Potential use in studying biological processes involving pyrrole derivatives.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Isobutyl-5-isopentyl-2H-pyrrole-2,4(3H)-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrole: The parent compound with a simple five-membered ring structure.
2,5-Dimethylpyrrole: A derivative with methyl groups at positions 2 and 5.
3,4-Dimethylpyrrole: Another derivative with methyl groups at positions 3 and 4.
Uniqueness
3-Isobutyl-5-isopentyl-2H-pyrrole-2,4(3H)-dione is unique due to its specific substituents (isobutyl and isopentyl groups), which may impart distinct chemical and physical properties compared to other pyrrole derivatives
Propiedades
Fórmula molecular |
C13H21NO2 |
|---|---|
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
5-(3-methylbutyl)-3-(2-methylpropyl)pyrrole-2,4-dione |
InChI |
InChI=1S/C13H21NO2/c1-8(2)5-6-11-12(15)10(7-9(3)4)13(16)14-11/h8-10H,5-7H2,1-4H3 |
Clave InChI |
ZUJPFSOHDYQRPK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCC1=NC(=O)C(C1=O)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(1-Ethylpiperidin-4-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12872941.png)





![azane;(NZ,Z)-N-[(2-hydroxyphenyl)methylidene]benzenecarbohydrazonothioate;palladium](/img/structure/B12872978.png)



![2-(Bromomethyl)benzo[d]oxazole-5-methanol](/img/structure/B12873000.png)


